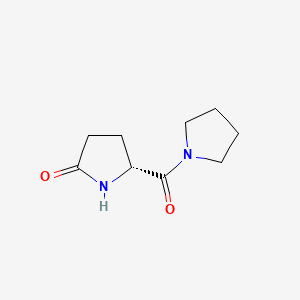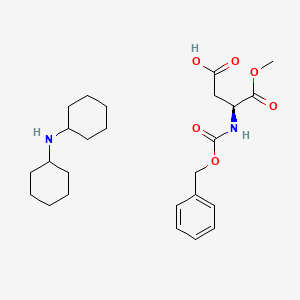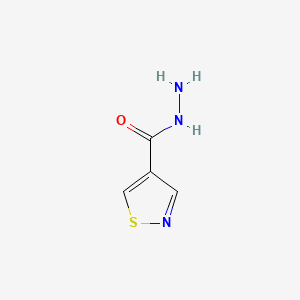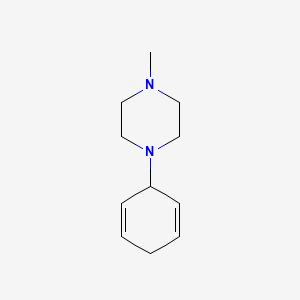
2,4-Diisocyanato-1,3,5-tri(propan-2-yl)benzene;2-isocyanato-1,3-di(propan-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diisocyanato-1,3,5-tri(propan-2-yl)benzene;2-isocyanato-1,3-di(propan-2-yl)benzene is a complex chemical compound used in various industrial applications. This compound is known for its unique properties, which make it suitable for use in the production of polymers and other materials. It is characterized by the presence of multiple isocyanate groups, which are highly reactive and can form strong bonds with other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diisocyanato-1,3,5-tri(propan-2-yl)benzene;2-isocyanato-1,3-di(propan-2-yl)benzene typically involves the reaction of benzene derivatives with isocyanate compounds. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. The process may involve multiple steps, including the preparation of intermediate compounds and their subsequent reaction to form the final polymer.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where precise control over reaction conditions is maintained. The use of advanced technologies and equipment ensures high yield and purity of the product. The process may also involve purification steps to remove any impurities and achieve the desired quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Diisocyanato-1,3,5-tri(propan-2-yl)benzene;2-isocyanato-1,3-di(propan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The isocyanate groups in the compound can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield a variety of substituted compounds with different functional groups.
Applications De Recherche Scientifique
2,4-Diisocyanato-1,3,5-tri(propan-2-yl)benzene;2-isocyanato-1,3-di(propan-2-yl)benzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex polymers and materials.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential use in drug delivery systems and medical devices.
Industry: Utilized in the production of coatings, adhesives, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of this compound involves the reactivity of its isocyanate groups, which can form strong covalent bonds with other molecules. These interactions can lead to the formation of complex structures with unique properties. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, 2,4-diisocyanato-1,3,5-tris(1-methylethyl)-, homopolymer
- Benzene, 2,4-diisocyanato-1,3,5-tris(1-methylethyl)-, reaction products with 2-isocyanato-1,3-bis(1-methylethyl)benzene
Uniqueness
Compared to similar compounds, 2,4-Diisocyanato-1,3,5-tri(propan-2-yl)benzene;2-isocyanato-1,3-di(propan-2-yl)benzene is unique due to its specific polymer structure and the presence of multiple isocyanate groups. This gives it distinct reactivity and properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
103837-26-9 |
|---|---|
Formule moléculaire |
C30H39N3O3 |
Poids moléculaire |
489.66 |
Nom IUPAC |
2,4-diisocyanato-1,3,5-tri(propan-2-yl)benzene;2-isocyanato-1,3-di(propan-2-yl)benzene |
InChI |
InChI=1S/C17H22N2O2.C13H17NO/c1-10(2)13-7-14(11(3)4)17(19-9-21)15(12(5)6)16(13)18-8-20;1-9(2)11-6-5-7-12(10(3)4)13(11)14-8-15/h7,10-12H,1-6H3;5-7,9-10H,1-4H3 |
Clé InChI |
QRVDMPWQMPXKJE-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=C=O.CC(C)C1=CC(=C(C(=C1N=C=O)C(C)C)N=C=O)C(C)C |
Synonymes |
Benzene, 2,4-diisocyanato-1,3,5-tris(1-methylethyl)-, polymer with 2-isocyanato-1,3-bis(1-methylethyl)benzene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3R,4S,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-2-[[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-6-methyloxan-3-yl] dihydrogen phosphate](/img/structure/B566339.png)




![6-[(Hydroxysulfanyl)carbonyl]pyridine-2-carboxylic acid](/img/structure/B566355.png)


![N-[(2-methoxyphenyl)-phenylmethyl]-N',N'-dimethyl-1-phenylethane-1,2-diamine](/img/structure/B566359.png)

![(3S,5S,6S,8S,9R,10S,13R,14S,15S,16R,17R)-17-[(2R)-5-[[(2R,3R,4S,5S)-4-hydroxy-3-[(2S,3R,4S,5R)-4-hydroxy-3,5-dimethoxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,6,8,15,16-pentol](/img/structure/B566361.png)

